Technical Guide: 1,2,3,5-Tetra-O-acetyl-beta-D-ribofuranose (CAS 13035-61-5)
Technical Guide: 1,2,3,5-Tetra-O-acetyl-beta-D-ribofuranose (CAS 13035-61-5)
[1][2][3][4][5]
Executive Summary
1,2,3,5-Tetra-O-acetyl-beta-D-ribofuranose (CAS 13035-61-5) is the pre-eminent carbohydrate scaffold used in the industrial and research-scale synthesis of nucleoside analogues.[1][2] Its significance lies in its C2-O-acetyl moiety, which exerts powerful stereochemical control via neighboring group participation (NGP), ensuring the exclusive formation of biologically active
Chemical Identity & Physicochemical Specifications[2][4][5][6][7][8][9][10][11]
The
Table 1: Physicochemical Profile
| Property | Specification |
| Chemical Name | 1,2,3,5-Tetra-O-acetyl- |
| CAS Number | 13035-61-5 |
| Molecular Formula | |
| Molecular Weight | 318.28 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 81 – 83 °C |
| Optical Rotation | |
| Solubility | Soluble in chloroform, ethyl acetate, DCM; slightly soluble in methanol; insoluble in water.[1][2][3][4] |
| Stereochemistry |
Synthesis & Production Logic
The industrial synthesis of CAS 13035-61-5 typically proceeds from D-ribose.[5] The transformation is not merely a protection step but a stereoselective operation designed to maximize the yield of the
Mechanistic Workflow
-
Acetylation: D-Ribose is treated with acetic anhydride (
) in pyridine or using an acidic catalyst ( ). -
Anomeric Equilibration: While acetylation initially produces a mixture of
and anomers, the -anomer is often less soluble or thermodynamically favored under specific crystallization conditions (e.g., ethanol/hexane recrystallization). -
Purification: The crude product is recrystallized to isolate the pure
-anomer, removing the oily -isomer.
Expert Insight: The purity of the
-anomer in the starting material is often debated. While the Vorbrüggen coupling proceeds via an oxocarbenium intermediate that scrambles C1 stereochemistry, starting with a crystalline, high-purity-anomer ensures accurate stoichiometry and simplifies the impurity profile of the final drug substance.
Core Application: Vorbrüggen Glycosylation[13][14]
The primary utility of 1,2,3,5-Tetra-O-acetyl-
Mechanism: Neighboring Group Participation (NGP)
The reaction relies on the "Baker's Trans Rule." The acetyl group at C2 is crucial.
-
Activation: A Lewis acid (TMSOTf,
) complexes with the C1-acetate, facilitating its departure. -
Acyloxonium Formation: The carbonyl oxygen of the C2-acetyl group attacks the cationic C1 center from the bottom (alpha) face. This forms a stable five-membered acyloxonium ion.
-
Stereoselective Attack: The bulky acyloxonium ring blocks the alpha face. The incoming silylated nucleobase is forced to attack C1 from the top (beta) face.
-
Result: Exclusive formation of the 1,2-trans nucleoside (
-anomer).
Visualization: Stereoselective Pathway
The following diagram illustrates the mechanistic causality of the
Caption: Mechanism of Vorbrüggen coupling showing Neighboring Group Participation (NGP) by the C2-acetyl group, ensuring beta-selectivity.
Standard Experimental Protocol (Bench Scale)
Reagents: CAS 13035-61-5 (1.0 eq), Nucleobase (1.1 eq), BSA (N,O-Bis(trimethylsilyl)acetamide, 2.5 eq), TMSOTf (Trimethylsilyl trifluoromethanesulfonate, 1.1 eq), Anhydrous Acetonitrile (
-
Silylation: Suspend the nucleobase in anhydrous
under Argon. Add BSA and stir at 60°C until a clear solution forms (silylation complete). -
Coupling: Cool to 0°C. Add 1,2,3,5-Tetra-O-acetyl-
-D-ribofuranose (dissolved in minimal ). -
Activation: Dropwise add TMSOTf. The reaction is often exothermic.
-
Reaction: Allow to warm to Room Temperature (RT) or heat to 60-80°C depending on base reactivity. Monitor by TLC/HPLC.
-
Workup: Quench with saturated
. Extract with DCM. The product is the tri-acetylated nucleoside.[5]
Analytical Characterization
Validating the identity of CAS 13035-61-5 requires confirming the anomeric configuration.
Nuclear Magnetic Resonance ( -NMR)
The anomeric proton (H-1) is the diagnostic signal.
-
Solvent:
-
H-1 Signal:
6.16 ppm (singlet).-
Note: The
-anomer typically appears as a singlet or doublet with a very small coupling constant ( Hz) because the H1-H2 dihedral angle is near 90°. In contrast, the -anomer shows a doublet with Hz.
-
-
Other Signals: Acetyl methyl groups appear as four singlets around
2.0 – 2.15 ppm.
HPLC Purity Analysis
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse).
-
Mobile Phase: Water/Acetonitrile Gradient (0.1% Formic Acid).
-
Detection: UV is weak (only carbonyl absorption at ~210 nm) or Refractive Index (RI) / ELSD must be used as the molecule lacks a strong chromophore.
Stability, Storage & Safety
Stability Profile
-
Hydrolysis Risk: The acetyl groups are susceptible to hydrolysis in the presence of moisture and strong acids/bases.
-
Anomerization: In solution, especially in the presence of acid traces, the
-anomer can equilibrate to the -anomer.
Handling Recommendations
-
Storage: Store at 2–8°C in a tightly sealed container. Desiccate to prevent moisture absorption.
-
Safety: Classified as a combustible solid. Standard PPE (gloves, goggles) is required. It is generally considered non-toxic but can be an irritant to the respiratory tract.
References
-
Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons.[3]
-
Niedballa, U., & Vorbrüggen, H. (1974). A General Synthesis of N-Glycosides. I. Synthesis of Pyrimidine Nucleosides. Journal of Organic Chemistry, 39(25), 3654–3660.
-
PubChem. (n.d.).[4] beta-D-Ribofuranose 1,2,3,5-tetraacetate (CAS 13035-61-5).[1][2][7][3][8] National Library of Medicine.
-
Sigma-Aldrich. (n.d.). beta-D-Ribofuranose 1,2,3,5-tetraacetate Product Specification. Merck KGaA.
- Guthrie, R. D., & Smith, J. N. (1960). The Chemistry of the Carbohydrates. Nature, 188, 1063.
Sources
- 1. usbio.net [usbio.net]
- 2. caymanchem.com [caymanchem.com]
- 3. 1,2,3,5-Tetraacetyl-beta-D-ribofuranose | C13H18O9 | CID 83064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. beta-D-Ribofuranose 1,2,3,5-tetraacetate(13035-61-5) 1H NMR spectrum [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
